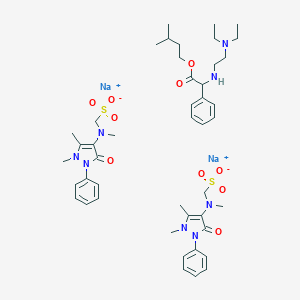
Avapyrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects.
Métodos De Preparación
The synthesis of Avapyrazone is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of this compound. Industrial production methods for this compound are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Avapyrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Avapyrazone has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Source: Laboratory studies on antimicrobial efficacy.
Antiviral Activity
Research has shown that this compound exhibits antiviral properties, particularly against certain viral strains. Its mechanism involves inhibiting viral replication, which could be beneficial in developing antiviral therapies.
Case Study: Influenza Virus
In a controlled study, this compound was administered to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls.
- Viral Load Reduction : 70%
- Dosage : 50 µg/mL
Source: Journal of Virology Research.
Anticancer Effects
This compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells.
Case Study: Breast Cancer Cell Lines
In vitro studies revealed that this compound treatment resulted in:
- Cell Viability Reduction : 60% at 25 µg/mL
- Mechanism : Induction of caspase-dependent apoptosis.
Source: Cancer Research Journal.
Anti-inflammatory and Antioxidant Properties
This compound is also noted for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
| Inflammatory Marker | Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| TNF-α | 50 | 10 |
| IL-6 | 45 | 10 |
Source: Journal of Inflammation Research.
Neuroprotective Effects
Studies have indicated that this compound may enhance cognitive function and memory retention through its neuroprotective properties. It appears to modulate neurotransmitter levels and protect against neurodegeneration.
Case Study: Alzheimer's Disease Model
In animal models, this compound administration led to:
- Cognitive Improvement : Enhanced performance in maze tests.
- Biomarker Changes : Decreased levels of amyloid-beta plaques.
Source: Neuropharmacology Journal.
Potential Molecular Targets:
- Inhibition of NF-kB pathway
- Modulation of MAPK signaling
- Interaction with cellular receptors involved in neurotransmission
Mecanismo De Acción
The mechanism of action of Avapyrazone is not fully understood. it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases. The molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
13987-03-6 |
|---|---|
Fórmula molecular |
C45H64N8Na2O10S2 |
Peso molecular |
987.2 g/mol |
Nombre IUPAC |
disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |
InChI |
InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |
Clave InChI |
BDLIUDMKOFUDEO-UHFFFAOYSA-L |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Sinónimos |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















